molecular formula C9H7BrN2 B189531 4-Bromo-3-quinolinamine CAS No. 36825-34-0

4-Bromo-3-quinolinamine

Cat. No.: B189531
CAS No.: 36825-34-0
M. Wt: 223.07 g/mol
InChI Key: GZIQGMJOGFFTOO-UHFFFAOYSA-N
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Description

4-Bromo-3-quinolinamine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a type of quinoline, which is a heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of this compound and its analogues has been reported in various scientific articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The compound has been characterized using various techniques such as FTIR, NMR, HRMS, and X-ray diffraction .


Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, have been synthesized using a wide variety of synthetic approaches . These include reactions catalyzed by transition metals, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H7BrN2), molecular weight (223.07 g/mol), and its structure .

Scientific Research Applications

Organic Synthesis and Chemical Properties

4-Bromo-3-quinolinamine serves as a versatile intermediate in organic synthesis. For instance, it has been used in the efficient structural elaboration of 2-(trifluoromethyl)quinolinones, showcasing its utility in generating functionally diverse quinoline derivatives through halogen/metal exchange reactions (Marull & Schlosser, 2003). This chemical versatility facilitates the synthesis of compounds with potential applications in material science and drug development.

Phototherapeutic Applications

Compounds derived from this compound, such as 2-quinolinium dicarbocyanine dyes, have shown promise in phototherapeutic applications. Specifically, these derivatives have been found to generate hydroxyl radicals under near-infrared light, leading to the cleavage of DNA and demonstrating potential as sensitizing agents for photodynamic therapy (Ahoulou et al., 2020).

Anticoccidial Activity

Certain quinolinecarboxylate derivatives of this compound have exhibited significant anticoccidial activities against Eimeria tenella, a parasitic pathogen in poultry. These findings highlight the compound's potential in veterinary medicine, particularly in the development of new anticoccidial drugs (Wang et al., 2009).

Antiplasmodial Activity

The modification of 4-Bromo-3-quinolinamines has also led to the creation of halogenated 4-quinolones with moderate antiplasmodial activities. These derivatives are effective against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, indicating their potential in malaria treatment (Vandekerckhove et al., 2014).

Material Science

In material science, this compound derivatives have been used to synthesize lanthanide complexes with unique properties, such as slow magnetization relaxation and photo-luminescence. These complexes have potential applications in the development of new materials for electronic and photonic devices (Chu et al., 2018).

Future Directions

Recent advances in the synthesis of quinoline and its analogues have focused on developing greener and more sustainable chemical processes . This includes the use of alternative reaction methods for the synthesis of quinoline derivatives . Future research may continue to explore these methods and their applications in the synthesis of 4-Bromo-3-quinolinamine and other quinoline derivatives .

Properties

IUPAC Name

4-bromoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIQGMJOGFFTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346659
Record name 4-Bromo-3-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36825-34-0
Record name 4-Bromo-3-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36825-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinolin-3-amine
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